ALX 40-4C Trifluoroacetate

Beschreibung

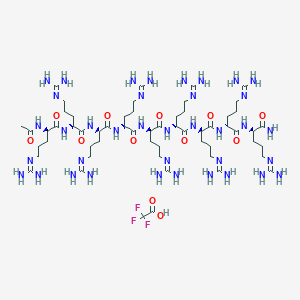

The compound “(2R)-2-[[(2R)-2-pentanamide;2,2,2-trifluoroacetic acid” is a highly complex, multi-branched peptide derivative characterized by a repeating sequence of (2R)-2-aminopentanoyl units linked via amide bonds. Each unit is modified with a diaminomethylideneamino (guanidino) group, a functional group known for its strong basicity and role in molecular recognition (e.g., binding to anionic targets like nucleic acids or enzymes) . The trifluoroacetic acid (TFA) component is likely a counterion from synthesis or purification, commonly used in peptide chemistry to improve solubility and stability .

However, its exact biological activity remains uncharacterized in the provided evidence.

Eigenschaften

Molekularformel |

C58H114F3N37O12 |

|---|---|

Molekulargewicht |

1578.8 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H113N37O10.C2HF3O2/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59;3-2(4,5)1(6)7/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84);(H,6,7)/t30-,31-,32-,33-,34-,35-,36-,37-,38-;/m1./s1 |

InChI-Schlüssel |

STEYCYYSAJDKSK-XZBLODPISA-N |

Isomerische SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |

Sequenz |

One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Building Blocks

- The synthesis begins with (2R)-acetamido-5-(diaminomethylideneamino)pentanoic acid derivatives , which are amino acid analogs with protected guanidine groups.

- These building blocks are prepared or purchased with defined stereochemistry (2R) to maintain optical purity throughout synthesis.

Protection and Activation

- The guanidino groups (diaminomethylideneamino) require protection during coupling to prevent side reactions.

- Common protecting groups for guanidine include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Boc (tert-butyloxycarbonyl) groups.

- Carboxyl groups are activated using coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) , which promotes efficient amide bond formation under mild conditions.

Peptide Bond Formation

- Amide coupling is performed stepwise, adding one amino acid derivative at a time to the growing chain.

- The coupling reaction typically involves:

- Activation of the carboxylic acid group of one amino acid derivative.

- Nucleophilic attack by the amino group of the next amino acid derivative.

- The use of DMTMM as a coupling agent in THF or acetonitrile solvent systems at room temperature has been shown to provide high yields and stereospecificity.

Aziridine Ring Opening for Side Chain Modification

- For installing specific side chains, such as oxy or guanidino substituents, aziridine intermediates can be used.

- The aziridine ring opening with alcohols or amines catalyzed by BF3·Et2O is a stereospecific method to introduce substituents at the 3-position of amino acid derivatives.

- This method allows for the preparation of (2R)-substituted amino acid derivatives with high stereochemical control.

Final Deprotection and Salt Formation

- After chain assembly, protecting groups are removed using acidolysis, commonly with 2,2,2-trifluoroacetic acid (TFA) .

- TFA serves both to remove acid-labile protecting groups and to form the trifluoroacetate salt of the peptide, enhancing solubility and stability.

- The final compound is isolated as the 2,2,2-trifluoroacetic acid salt , which is typical for peptides and guanidino-containing compounds.

Detailed Reaction Conditions and Procedures

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Preparation of protected amino acid derivatives | Protection of guanidino groups with Pbf or Boc; esterification of carboxyl groups | To prevent side reactions during coupling | Protection groups chosen for acid lability |

| 2. Activation of carboxyl group | Use of DMTMM in THF or acetonitrile at room temperature | Efficient amide bond formation | Mild, high-yielding, stereospecific |

| 3. Coupling reaction | Addition of amino component to activated acid | Chain elongation | Repeated for each amino acid unit |

| 4. Aziridine ring opening (if applicable) | BF3·Et2O catalyzed reaction with alcohols or amines | Introduction of side chain substituents | Ensures stereospecificity |

| 5. Deprotection and salt formation | Treatment with TFA | Removal of protecting groups and formation of trifluoroacetate salt | Final purification step |

Research Findings and Yield Data

- The use of DMTMM-mediated coupling has been reported to provide high yields (typically >80%) for each amide bond formation step with minimal racemization.

- Aziridine ring opening reactions catalyzed by BF3·Et2O proceed with good stereospecificity and moderate to high yields depending on the nucleophile used.

- The overall multi-step synthesis, involving repeated coupling and deprotection cycles, requires careful optimization to maintain stereochemical integrity and high purity.

- Final purification often involves flash chromatography and recrystallization from ethyl acetate and hexanes to achieve the desired compound quality.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: : ALX 40-4C Trifluoracetat wird als Werkzeugverbindung verwendet, um die Wechselwirkungen zwischen Chemokinrezeptoren und ihren Liganden zu untersuchen. Es trägt zum Verständnis der Bindungsmechanismen und der Hemmung von CXCR4 bei.

Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle von CXCR4 in verschiedenen zellulären Prozessen zu untersuchen, darunter Zellmigration, Proliferation und Überleben. Es wird auch verwendet, um den APJ-Rezeptor und seine Beteiligung an physiologischen und pathologischen Zuständen zu untersuchen.

Medizin: : ALX 40-4C Trifluoracetat hat sich in der Anti-HIV-1-Therapie als vielversprechend erwiesen, indem es die Replikation von X4-Stämmen von HIV-1 hemmt. Es wird auch wegen seines Potenzials in der Krebstherapie untersucht, da CXCR4 an Tumorwachstum und Metastasierung beteiligt ist.

Industrie: : In der pharmazeutischen Industrie wird ALX 40-4C Trifluoracetat in der Arzneimittelforschung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren und zu validieren. Es wird auch bei der Entwicklung von diagnostischen Instrumenten für Krankheiten eingesetzt, die CXCR4- und APJ-Rezeptoren betreffen.

Wirkmechanismus

ALX 40-4C Trifluoracetat übt seine Wirkung aus, indem es an die zweite extrazelluläre Schleife des CXCR4-Rezeptors bindet und so die Wechselwirkung zwischen SDF-1 und CXCR4 hemmt. Diese Hemmung verhindert die nachgeschalteten Signalwege, die Zellmigration, Proliferation und Überleben fördern. Darüber hinaus wirkt es als Antagonist des APJ-Rezeptors und hemmt dessen Nutzung als Korezeptor durch HIV-1.

Wissenschaftliche Forschungsanwendungen

Chemistry: : ALX 40-4C Trifluoroacetate is used as a tool compound to study the interactions between chemokine receptors and their ligands. It helps in understanding the binding mechanisms and inhibition of CXCR4 .

Biology: : In biological research, this compound is used to investigate the role of CXCR4 in various cellular processes, including cell migration, proliferation, and survival. It is also used to study the APJ receptor and its involvement in physiological and pathological conditions .

Medicine: : this compound has shown potential in anti-HIV-1 therapy by inhibiting the replication of X4 strains of HIV-1. It is also being explored for its potential in cancer therapy, as CXCR4 is implicated in tumor growth and metastasis.

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development to identify and validate new therapeutic targets. It is also used in the development of diagnostic tools for diseases involving CXCR4 and APJ receptors .

Wirkmechanismus

ALX 40-4C Trifluoroacetate exerts its effects by binding to the second extracellular loop of the CXCR4 receptor, thereby inhibiting the interaction between SDF-1 and CXCR4. This inhibition prevents the downstream signaling pathways that promote cell migration, proliferation, and survival . Additionally, it acts as an antagonist of the APJ receptor, inhibiting its utilization as a co-receptor by HIV-1 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The guanidino group and peptide backbone are critical for comparing this compound to others. Key analogues include:

Key Findings

Compared to argatroban’s single guanidino group, the query compound’s polyguanidino structure could improve binding avidity but reduce specificity .

Synthesis Challenges :

- The compound’s repetitive structure poses synthesis challenges, requiring precise chiral control. Similar peptides (e.g., DFL20656) use SPPS with TFA cleavage, but purification may require advanced techniques like supercritical fluid chromatography (SFC) .

Biological Implications: Anticoagulant Potential: Argatroban’s mechanism involves blocking thrombin’s active site via its guanidino group. The query compound’s multiple guanidino motifs could mimic heparin’s polyanion-binding effect but lack evidence of efficacy . Toxicity Risk: Polyguanidino peptides may exhibit cytotoxicity due to membrane disruption, a noted issue with cell-penetrating peptides like polyarginine .

Biologische Aktivität

The compound exhibits biological activity primarily through its interactions with various cellular targets. It is hypothesized that the diaminomethylidene groups contribute to its ability to form stable interactions with proteins involved in signaling pathways, potentially affecting cell proliferation and apoptosis. The acetamido group may enhance solubility and bioavailability, allowing for better cellular uptake.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs can selectively inhibit cancer cell proliferation. For instance, the K-Ras oncogene is frequently mutated in cancers, and targeting its active state has shown promise in reducing tumor growth. This compound's structure suggests it may have potential as a selective inhibitor of mutant K-Ras variants, similar to other compounds that have been studied for their ability to disrupt K-Ras interactions with effector proteins like Raf .

Inhibition of Protein Interactions

Research indicates that the compound may inhibit critical protein-protein interactions necessary for cancer cell survival. For example, studies on related compounds have shown that they can effectively inhibit the interaction between K-Ras and Raf in a dose-dependent manner, leading to reduced activation of downstream signaling pathways .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Similar diaminomethylidene groups | Selective K-Ras inhibitor |

| Compound B | Contains acetamido and pentanoyl groups | Antiproliferative effects |

| Compound C | Lacks diaminomethylidene functionality | Reduced efficacy |

Case Study 1: K-Ras G12D Mutant Targeting

A study demonstrated that a structurally similar compound effectively modified the K-Ras G12D mutant in vitro, leading to significant inhibition of downstream signaling pathways. This was evidenced by reduced phosphorylation levels of ERK in treated cancer cell lines .

Case Study 2: Proteasome Inhibition

Another investigation found that related compounds inhibited proteasome activity in HEK293 cells, resulting in the accumulation of poly-ubiquitinated proteins. This off-target effect suggests that while the primary aim may be to target specific oncogenic pathways, there are broader implications for cellular health and apoptosis .

Q & A

Q. Example Table: Factors in Peptide Synthesis Optimization

| Factor | Range Tested | Impact on Yield (%) |

|---|---|---|

| Coupling reagent (HATU) | 1.0–2.0 equiv | +25% (optimal 1.5) |

| Temperature | 0–25°C | +18% (optimal 20°C) |

| Solvent (DMF vs. DCM) | Polarity variation | DMF preferred |

What advanced techniques are recommended for structural elucidation of this compound?

Basic Research Question

Answer: Multi-modal characterization is essential due to the compound’s complexity:

- NMR Spectroscopy : 2D NMR (COSY, HSQC) resolves stereochemistry and backbone connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects trifluoroacetate counterions .

- X-ray Crystallography : Requires high-purity crystals; challenging due to flexibility from repeated guanidino groups .

Advanced Consideration:

How can stability and degradation pathways be assessed under physiological conditions?

Advanced Research Question

Answer: Stability studies should evaluate:

- Chemical Degradation : HPLC-MS monitors deamidation or oxidation of guanidino groups at varying pH (4.0–7.4) .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies melting points and decomposition thresholds.

- Proteolytic Resistance : Incubate with trypsin/chymotrypsin and analyze fragments via MALDI-TOF .

Key Finding:

Peptides with repetitive charged residues (e.g., arginine analogs) often exhibit pH-dependent aggregation, requiring circular dichroism (CD) to monitor secondary structure .

What computational strategies predict biological interactions of this peptide?

Advanced Research Question

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or receptors (e.g., integrins). The guanidino groups’ electrostatic interactions dominate binding .

- Machine Learning (ML) : Train models on peptide-protein interaction databases to predict targets .

- QM/MM Calculations : Assess redox activity of trifluoroacetate counterions in catalytic environments .

Case Study:

MD simulations of similar arginine-rich peptides revealed salt bridge formation with phosphatidylserine membranes, explaining cellular uptake mechanisms .

How should researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

Answer: Contradictions often arise from:

Q. Example Table: Common Data Discrepancies

| Discrepancy Source | Resolution Strategy | Reference |

|---|---|---|

| Variable counterion (TFA vs. acetate) | Ion-pair HPLC quantification | |

| Aggregation at high conc. | Dynamic light scattering (DLS) |

What strategies improve bioavailability of this peptide in preclinical models?

Advanced Research Question

Answer:

- Cyclization : Introduce lactam bridges to reduce enzymatic cleavage .

- PEGylation : Attach polyethylene glycol (PEG) to enhance half-life .

- Nanoparticle Encapsulation : Use lipid-based carriers to bypass renal clearance .

Key Finding:

Modifying the N-terminal acetyl group (as in the compound) enhances resistance to aminopeptidases .

How do structural analogs of this compound inform SAR studies?

Basic Research Question

Answer: Compare analogs with variations in:

- Guanidino group density (e.g., mono- vs. poly-arginine derivatives).

- Backbone rigidity (e.g., proline substitutions) .

Q. Example Table: Analog Comparison

| Analog | Bioactivity (IC₅₀) | Unique Feature |

|---|---|---|

| (2R)-2-amino-5,5-difluoropentanoic acid | 12 nM | Fluorine enhances metabolic stability |

| (2R)-2-amino-3-phenylpropanamide | 45 nM | Aromatic hydrophobic core |

What separation techniques address purification challenges?

Basic Research Question

Answer:

- Reverse-Phase HPLC : Use C18 columns with TFA (0.1%) as ion-pairing agent .

- Ion-Exchange Chromatography : Separate by charge density (guanidino groups → high pI) .

- Size-Exclusion Chromatography (SEC) : Remove aggregates from monomers .

Critical Parameter:

Trifluoroacetic acid (TFA) counterions can interfere with MS; replace with formic acid post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.